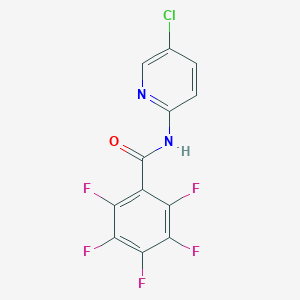![molecular formula C14H19N5O B458442 (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B458442.png)
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings through cyclization reactions.
Alkylation: The pyrazole rings are then alkylated to introduce the ethyl and methyl groups.
Condensation Reaction: The final step involves a condensation reaction between the alkylated pyrazole rings and a suitable aldehyde or ketone to form the propenamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-BUTENAMIDE: This compound has a similar structure but with a butenamide group instead of a propenamide group.
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PENTENAMIDE: This compound features a pentenamide group, offering different chemical properties.
Uniqueness
The uniqueness of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H19N5O |
|---|---|
Poids moléculaire |
273.33g/mol |
Nom IUPAC |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C14H19N5O/c1-4-19-11(2)13(9-17-19)5-6-14(20)15-7-12-8-16-18(3)10-12/h5-6,8-10H,4,7H2,1-3H3,(H,15,20)/b6-5+ |
Clé InChI |
WPJYYZOQADOGFA-AATRIKPKSA-N |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NCC2=CN(N=C2)C)C |
SMILES isomérique |
CCN1C(=C(C=N1)/C=C/C(=O)NCC2=CN(N=C2)C)C |
SMILES canonique |
CCN1C(=C(C=N1)C=CC(=O)NCC2=CN(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pentafluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B458364.png)
![2-{4-[3-(2,4-Dichlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B458365.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B458370.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B458373.png)
![2-(1,3-Benzodioxol-5-yl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B458374.png)
![3-methyl-N-(9-{[(3-methyl-2-thienyl)carbonyl]amino}nonyl)-2-thiophenecarboxamide](/img/structure/B458375.png)
![2-[4-(4-Bromobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B458376.png)
![5-methyl-N-(9-{[(5-methyl-2-thienyl)carbonyl]amino}nonyl)-2-thiophenecarboxamide](/img/structure/B458377.png)




